4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol
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Overview
Description
4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol typically involves the formation of the pyrazole ring followed by the introduction of the phenol and methoxy groups. One common method involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 2-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions often include temperatures ranging from 25°C to 80°C and reaction times of 2 to 24 hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. Solvent selection, temperature control, and reaction time optimization are critical factors in industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Quinones and related oxidized products.
Reduction: Reduced phenolic derivatives.
Substitution: Substituted phenolic compounds with various functional groups.
Scientific Research Applications
4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This compound may also influence signaling pathways by altering the conformation of key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-aminopyrazole: Similar pyrazole structure but with different substituents.
4-(4-Methoxyphenyl)-1H-pyrazole: Contains a methoxyphenyl group but lacks the amino methyl substitution.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Another pyrazole derivative with distinct functional groups.
Uniqueness
4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the methoxyphenol moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-3-17-7-6-12(16-17)10-15-9-11-4-5-13(18)14(8-11)19-2/h4-8,15,18H,3,9-10H2,1-2H3 |
InChI Key |
UYZHVKDDJYRTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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